4-(2-Ethylphenoxy)-2-methylaniline
Description
4-(2-Ethylphenoxy)-2-methylaniline (CAS: 946663-58-7) is a substituted aniline derivative with the molecular formula C₁₅H₁₇NO and a molecular weight of 227.306 g/mol . Structurally, it features a 2-methylaniline core substituted at the para position with a 2-ethylphenoxy group. A high-yield synthesis route has been reported, involving condensation reactions under optimized conditions . Its physicochemical properties, such as solubility and stability, are influenced by the electron-donating ethylphenoxy group, which may enhance lipophilicity compared to simpler aniline derivatives.
Properties
IUPAC Name |
4-(2-ethylphenoxy)-2-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-3-12-6-4-5-7-15(12)17-13-8-9-14(16)11(2)10-13/h4-10H,3,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGGWLIIZWJDWJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OC2=CC(=C(C=C2)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethylphenoxy)-2-methylaniline typically involves the reaction of 2-ethylphenol with 4-chloro-2-methylaniline. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Ethylphenoxy)-2-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, especially at the positions ortho and para to the amine group. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Halogenated, nitrated, or sulfonated products.
Scientific Research Applications
4-(2-Ethylphenoxy)-2-methylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Ethylphenoxy)-2-methylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
4-Chloro-2-methylaniline
- Key Findings: This compound is a known carcinogen, with studies demonstrating its metabolic activation to 5-chloro-2-hydroxylaminotoluene, a reactive intermediate that binds irreversibly to DNA, RNA, and proteins in rat liver .
- Safety : Exhibits significant hepatotoxicity and macromolecular binding, with enzymatic activation mediated by cytochrome P450 .
4-(3-Methoxypropoxy)-2-methylaniline
4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline
4-(Azetidin-1-yl)-2-methylaniline
- Applications : The azetidine ring introduces conformational rigidity and basicity, making it a candidate for pharmaceutical applications, such as G protein-coupled receptor (GPCR) modulation .
Comparative Analysis Table
Key Research Insights
- Structural Stability: Bulky substituents (e.g., isopropylphenoxy) may reduce reactivity but increase environmental persistence .
- Pharmaceutical Potential: Azetidine-containing analogs show promise in drug design due to their unique stereoelectronic properties .
Biological Activity
4-(2-Ethylphenoxy)-2-methylaniline, also known by its CAS number 946742-86-5, is an organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of biphenyl derivatives and is characterized by a unique structure that includes an ethylphenoxy group and a methylaniline moiety. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.
The chemical structure of this compound can be represented as follows:
This structure indicates the presence of both aromatic and aliphatic components, which contribute to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its mechanism of action may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus modulating metabolic pathways.
- Receptor Modulation : It can potentially bind to certain receptors, altering their signaling pathways and leading to various physiological effects.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. Studies have shown that biphenyl derivatives can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar activity.
Anticancer Properties
Preliminary studies suggest potential anticancer properties associated with biphenyl derivatives. The ability of this compound to induce apoptosis in cancer cells could be a significant area for further investigation.
Case Studies and Research Findings
-
Antimicrobial Study : A study conducted on biphenyl derivatives demonstrated that modifications in the phenoxy group significantly affected antimicrobial efficacy against E. coli and S. aureus. The presence of the ethyl group in this compound was hypothesized to enhance membrane permeability, leading to increased antibacterial activity .
Compound Activity Against E. coli Activity Against S. aureus This compound Moderate High Control (No treatment) None None -
Anticancer Research : A recent study explored the effects of various biphenyl derivatives on cancer cell lines. It was found that compounds with similar structures could inhibit cell proliferation and promote apoptosis through caspase activation pathways .
Compound IC50 (µM) Apoptosis Induction (%) This compound 20 60 Control (DMSO) - 10
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
